molecular formula C15H8Br2F6S2 B8508236 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene)

Cat. No.: B8508236
M. Wt: 526.2 g/mol
InChI Key: BBIYQGBVPMZXRR-UHFFFAOYSA-N
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Description

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene): is a photochromic compound that belongs to the class of diarylethenes. These compounds are known for their ability to undergo reversible photoisomerization, making them valuable in various applications such as optical data storage, molecular switches, and sensors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Scientific Research Applications

Chemistry: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is widely used in the field of photochromic materials. Its ability to undergo reversible photoisomerization makes it valuable for optical data storage and molecular switches .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the development of optoelectronic devices, including sensors and displays .

Mechanism of Action

The mechanism of action of 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) primarily involves photoisomerization. Upon exposure to light, the compound undergoes a structural change from an open to a closed form, or vice versa. This process involves the breaking and forming of carbon-carbon bonds within the cyclopentene ring . The molecular targets and pathways involved in this process are primarily related to the electronic transitions within the compound’s structure.

Comparison with Similar Compounds

  • 1,2-Bis(2-methyl-3-thienyl)hexafluorocyclopentene
  • 1,2-Bis(5-formyl-2-methyl-3-thienyl)hexafluorocyclopentene
  • 1,2-Bis(2,5-dimethyl-3-thienyl)hexafluorocyclopentene

Comparison: 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-bromo-2-methylthiophene) is unique due to the presence of bromine atoms, which can influence its reactivity and photochromic properties. Compared to its analogs, this compound may exhibit different absorption spectra and photoisomerization kinetics .

Properties

Molecular Formula

C15H8Br2F6S2

Molecular Weight

526.2 g/mol

IUPAC Name

5-bromo-3-[2-(5-bromo-2-methylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2-methylthiophene

InChI

InChI=1S/C15H8Br2F6S2/c1-5-7(3-9(16)24-5)11-12(8-4-10(17)25-6(8)2)14(20,21)15(22,23)13(11,18)19/h3-4H,1-2H3

InChI Key

BBIYQGBVPMZXRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)Br)C

Origin of Product

United States

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